3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene CAS 898759-21-2
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene CAS 898759-21-2
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (CAS 898759-21-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (CAS 898759-21-2), a specialized organic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. The guide elucidates its core physicochemical properties, outlines a plausible and detailed synthetic pathway grounded in established chemical principles, and explores its primary chemical utility as a stable, protected aldehyde precursor. Furthermore, it discusses potential applications in drug development, predicted spectroscopic signatures for characterization, and essential safety and handling protocols. This whitepaper is designed to serve as a foundational resource for scientists leveraging this molecule in complex multi-step syntheses.
Core Compound Identity and Physicochemical Properties
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is a molecule featuring a veratrole (1,2-dimethoxybenzene) core, which is a structural motif found in numerous natural products and pharmacologically active compounds.[1][2] The key feature of this molecule is the 1,3-dioxolane group, a widely employed cyclic acetal that serves as a robust protecting group for a carbonyl functional group.[3] This strategic protection renders the molecule a stable, isolable precursor to the more reactive 3-(2,3-dimethoxyphenyl)acetaldehyde, making it a valuable building block in synthetic chemistry.
Below is a diagram illustrating the chemical structure of the title compound.
Caption: 2D Structure of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene
The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 898759-21-2 | [4] |
| Molecular Formula | C₁₂H₁₆O₄ | [4] |
| Molecular Weight | 224.25 g/mol | [4] |
| Predicted Boiling Point | 308.9 ± 32.0 °C | [4] |
| Predicted Density | 1.137 ± 0.06 g/cm³ | [4] |
Synthesis Pathway and Experimental Protocol
While specific literature detailing the synthesis of CAS 898759-21-2 is sparse, a logical and efficient pathway can be devised based on the principles of electrophilic aromatic substitution (EAS), specifically the Friedel-Crafts alkylation. The veratrole ring is electron-rich due to the two activating methoxy groups, making it an excellent nucleophile for EAS reactions.[2][5]
Proposed Synthetic Route: Friedel-Crafts Alkylation
The proposed synthesis involves the alkylation of 1,2-dimethoxybenzene (veratrole) with an appropriate electrophile, such as 2-(bromomethyl)-1,3-dioxolane, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).
Caption: Proposed Friedel-Crafts alkylation pathway.
Causality of Experimental Design:
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Choice of Substrate: 1,2-Dimethoxybenzene is selected for its high electron density, which facilitates the electrophilic attack under relatively mild conditions.[6] The two methoxy groups are ortho- and para-directing. Alkylation at the 4-position (para to one OMe, meta to the other) is sterically accessible and electronically favored. Alkylation at the 3-position (ortho to one OMe, meta to the other) is also possible. The precise isomeric outcome can depend on reaction conditions, but formation of the 3-substituted product is a plausible result.
-
Choice of Electrophile: 2-(Bromomethyl)-1,3-dioxolane provides the required side chain in a pre-protected form. Its reaction with a Lewis acid generates the necessary electrophilic species for the alkylation.
-
Choice of Catalyst: A strong Lewis acid like AlCl₃ is essential to polarize the C-Br bond of the alkylating agent, facilitating the formation of a carbocation or a highly electrophilic complex that can be attacked by the aromatic ring.[5]
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for Friedel-Crafts alkylation.[5][7]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
2-(Bromomethyl)-1,3-dioxolane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethoxybenzene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Electrophile Addition: Dissolve 2-(bromomethyl)-1,3-dioxolane (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Core Chemical Utility: Acetal Deprotection
The primary value of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene lies in the stability of the dioxolane group, which can be selectively removed under acidic conditions to unmask the aldehyde functionality. This deprotection is a critical step that liberates a highly versatile intermediate for subsequent synthetic transformations.
Hydrolysis Reaction and Mechanism
The hydrolysis of the acetal is typically catalyzed by aqueous acid. The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the desired aldehyde and ethylene glycol as a byproduct.[3][8]
Caption: Acid-catalyzed hydrolysis (deprotection) reaction.
Deprotection Protocol (General)
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Dissolution: Dissolve the starting material, 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Acidification: Add an aqueous solution of a strong acid (e.g., 2 M HCl or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Neutralization: Carefully neutralize the acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate to yield the crude aldehyde, which can be used directly or purified further if necessary.
Potential Applications in Drug Development
The true potential of this compound is realized upon deprotection. The resulting 3-(2,3-dimethoxyphenyl)acetaldehyde is a versatile building block for constructing more complex molecular architectures relevant to drug discovery.
-
Precursor to Bioactive Scaffolds: The dimethoxybenzene moiety is a key component in many natural and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][9] The aldehyde can be readily converted into other functional groups (amines, alcohols, carboxylic acids, alkenes) to build diverse molecular libraries for screening.
-
Access to Novel Chemical Space: The specific 2,3-dimethoxy substitution pattern provides a unique electronic and steric profile for molecular recognition at biological targets.
-
Dioxolane Bioactivity: While often used as a protecting group, the dioxolane ring itself is present in several bioactive molecules, including antitumor agents and multidrug resistance (MDR) modulators.[10][11] This suggests that the parent compound could be evaluated for intrinsic biological activity in high-throughput screening campaigns.
The following diagram illustrates the central role of this intermediate in accessing diverse chemical functionalities.
Caption: Synthetic utility of the deprotected aldehyde intermediate.
Predicted Spectroscopic Data
For unequivocal identification, a combination of spectroscopic methods is essential. While experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on the molecular structure.
| Spectroscopy | Predicted Signals and Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (m, 3H, Ar-H); δ ~5.1 ppm (t, 1H, acetal CH); δ ~3.9-4.0 ppm (m, 4H, O-CH₂-CH₂-O); δ ~3.85 ppm (s, 3H, OCH₃); δ ~3.84 ppm (s, 3H, OCH₃); δ ~3.0 ppm (d, 2H, Ar-CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152 ppm (Ar C-O); δ ~148 ppm (Ar C-O); δ ~132 ppm (Ar C-C); δ ~124 ppm (Ar C-H); δ ~120 ppm (Ar C-H); δ ~112 ppm (Ar C-H); δ ~104 ppm (acetal CH); δ ~65 ppm (O-CH₂-CH₂-O); δ ~60 ppm (OCH₃); δ ~56 ppm (OCH₃); δ ~35 ppm (Ar-CH₂). |
| FT-IR (KBr, cm⁻¹) | ~3000-2850 cm⁻¹ (C-H stretch); ~1600, 1480 cm⁻¹ (Aromatic C=C stretch); ~1260, 1080 cm⁻¹ (Strong C-O ether and acetal stretch). |
Safety and Handling
As with any research chemical for which comprehensive toxicological data is not available, 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
General Handling: Avoid direct contact with skin and eyes. Do not ingest. After handling, wash hands thoroughly with soap and water.[12][13] Keep containers tightly sealed when not in use.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[14]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.
Conclusion
3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, CAS 898759-21-2, represents a strategically designed synthetic intermediate. Its value is derived from the stable integration of a protected aldehyde onto an electron-rich, pharmaceutically relevant veratrole scaffold. This guide has detailed its properties, a robust synthetic strategy, and its primary utility through controlled deprotection. For researchers in drug discovery and complex organic synthesis, this compound serves as an effective tool to streamline synthetic routes, enabling the efficient construction of novel and diverse molecular entities.
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(Image: Deprotection of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene to 2,3-dimethoxybenzaldehyde)
